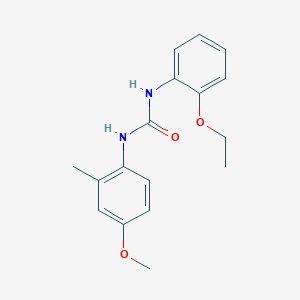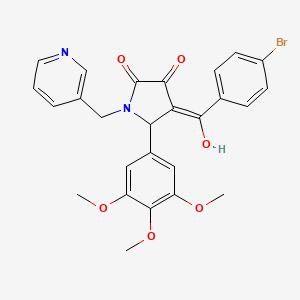![molecular formula C18H17F2N5O2 B5466717 N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5466717.png)
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide, commonly known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a histidine derivative that has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs and therapies.
科学研究应用
DAPH has been extensively studied for its potential applications in various fields, including neuroprotection, cancer therapy, and cardiovascular disease. In neuroprotection, DAPH has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer therapy, DAPH has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular disease, DAPH has been shown to reduce oxidative stress and inflammation, which are major risk factors for cardiovascular disease.
作用机制
The mechanism of action of DAPH is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. DAPH has been shown to activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. DAPH has also been shown to inhibit the NF-κB pathway, which is a major mediator of inflammation. Additionally, DAPH has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DAPH has been shown to have potent antioxidant and anti-inflammatory effects in various in vitro and in vivo models. DAPH has been shown to scavenge reactive oxygen species and inhibit lipid peroxidation, which are major contributors to oxidative stress. DAPH has also been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. In addition, DAPH has been shown to have neuroprotective, anticancer, and cardioprotective effects.
实验室实验的优点和局限性
One of the major advantages of DAPH is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs and therapies. DAPH is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the major limitations of DAPH is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, the mechanism of action of DAPH is not fully understood, which can make it challenging to design experiments to elucidate its effects.
未来方向
There are several future directions for research on DAPH. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of DAPH. Another area of interest is the elucidation of the mechanism of action of DAPH, which can provide insights into its potential therapeutic applications. Additionally, further research is needed to investigate the safety and toxicity of DAPH in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of DAPH in various disease conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.
合成方法
The synthesis of DAPH involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carbaldehyde with L-histidine methyl ester hydrochloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield DAPH as a white solid with a high yield. The purity of the compound can be further improved by recrystallization.
属性
IUPAC Name |
(2S)-2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-(1H-imidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c19-12-3-4-16(14(20)6-12)27-18-11(2-1-5-23-18)8-24-17(26)15(21)7-13-9-22-10-25-13/h1-6,9-10,15H,7-8,21H2,(H,22,25)(H,24,26)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDZQEAVBNYZKU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)C(CC3=CN=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)[C@H](CC3=CN=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5466634.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5466646.png)
![4-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5466654.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5466666.png)
![4-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5466673.png)
![2-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5466675.png)
![N-(2-ethoxyphenyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5466678.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5466679.png)
![4-[3-(pentafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5466686.png)

![1-methyl-9-(3-pyridin-3-ylpropanoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5466723.png)
![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5466724.png)
![2-(3-morpholinyl)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide hydrochloride](/img/structure/B5466726.png)
